Clevudine Clevudine Clevudine is a synthetic pyrimidine analogue with activity against hepatitis B virus (HBV). Intracellularly, clevudine is phosphorylated to its active metabolites, clevudine monophosphate and triphosphate. The triphosphate metabolite competes with thymidine for incorporation into viral DNA, thereby causing DNA chain termination and inhibiting the function of HBV DNA polymerase (reverse transcriptase). Clevudine has a long half-life and shows significant reduction of covalently closed circular DNA (cccDNA), therefore the patient is less likely to have a relapse after treatment is discontinued.
Brand Name: Vulcanchem
CAS No.: 69256-17-3
VCID: VC2311481
InChI: InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)
SMILES: CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Molecular Formula: C10H13FN2O5
Molecular Weight: 260.22 g/mol

Clevudine

CAS No.: 69256-17-3

Cat. No.: VC2311481

Molecular Formula: C10H13FN2O5

Molecular Weight: 260.22 g/mol

* For research use only. Not for human or veterinary use.

Clevudine - 69256-17-3

Specification

Description Clevudine is a synthetic pyrimidine analogue with activity against hepatitis B virus (HBV). Intracellularly, clevudine is phosphorylated to its active metabolites, clevudine monophosphate and triphosphate. The triphosphate metabolite competes with thymidine for incorporation into viral DNA, thereby causing DNA chain termination and inhibiting the function of HBV DNA polymerase (reverse transcriptase). Clevudine has a long half-life and shows significant reduction of covalently closed circular DNA (cccDNA), therefore the patient is less likely to have a relapse after treatment is discontinued.
CAS No. 69256-17-3
Molecular Formula C10H13FN2O5
Molecular Weight 260.22 g/mol
IUPAC Name 1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)
Standard InChI Key GBBJCSTXCAQSSJ-UHFFFAOYSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F
SMILES CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Canonical SMILES CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F

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